N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C14H17N3OS2 and a molecular weight of 307.4343 g/mol . This compound features a unique structure that includes an imidazole ring, a thiophene ring, and a carboxamide group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves several steps. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine.
Introduction of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling of the imidazole and thiophene rings: This step involves the formation of a thioether linkage between the imidazole and thiophene rings.
Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.
Chemical Reactions Analysis
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The carboxamide group can form hydrogen bonds with biological molecules, affecting their stability and activity .
Comparison with Similar Compounds
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
1-Methylimidazole: This compound shares the imidazole ring but lacks the thiophene and carboxamide groups.
Thiophene-2-carboxamide: This compound contains the thiophene and carboxamide groups but lacks the imidazole ring.
N-(2-thienylmethyl)imidazole: This compound contains both the imidazole and thiophene rings but in a different arrangement.
The uniqueness of this compound lies in its combination of these functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H17N3OS2/c1-17-7-5-16-14(17)19-8-6-15-13(18)12-9-10-3-2-4-11(10)20-12/h5,7,9H,2-4,6,8H2,1H3,(H,15,18) |
InChI Key |
WIPBCLAOVLHALR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2=CC3=C(S2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.